![molecular formula C21H20BNO2 B14739552 2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate CAS No. 5601-33-2](/img/structure/B14739552.png)
2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate is a compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of an amine with an aldehyde or ketone This particular compound is characterized by the presence of a boron atom, which is bonded to two phenyl groups and a phenyl ring substituted with an imino and hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate typically involves the following steps:
Formation of the Schiff Base: The initial step involves the condensation of 2-hydroxybenzaldehyde with 2-aminoethanol to form the Schiff base, 2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction could produce amines.
Scientific Research Applications
2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism of action of 2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenol: This compound is similar in structure but lacks the boron atom and diphenyl groups.
2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenol: Another Schiff base with similar properties but different substituents.
Uniqueness
The boron atom allows for the formation of unique coordination complexes, making it valuable in various fields of research and industry .
Properties
CAS No. |
5601-33-2 |
|---|---|
Molecular Formula |
C21H20BNO2 |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
2-[(2-diphenylboranyloxyphenyl)methylideneamino]ethanol |
InChI |
InChI=1S/C21H20BNO2/c24-16-15-23-17-18-9-7-8-14-21(18)25-22(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-14,17,24H,15-16H2 |
InChI Key |
YLQHFGMLXCLMJW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3C=NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide](/img/structure/B14739475.png)
![N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide](/img/structure/B14739481.png)
![Ethyl 2-[2-(4-oxo-4-thiophen-2-yl-butanoyl)oxypropanoylamino]-5-phenyl-thiophene-3-carboxylate](/img/structure/B14739483.png)
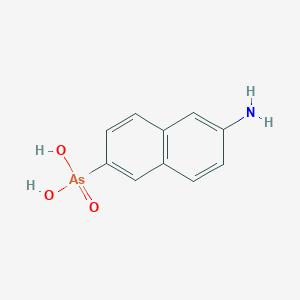
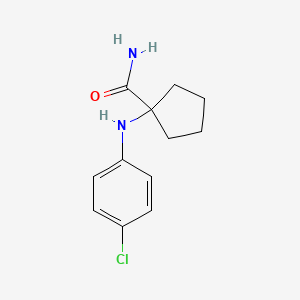
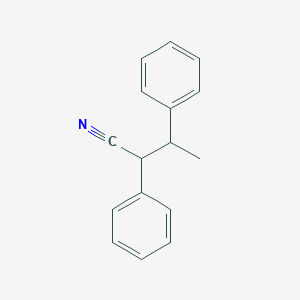
![1-Propyne, 3,3'-[methylenebis(oxy)]bis-](/img/structure/B14739511.png)
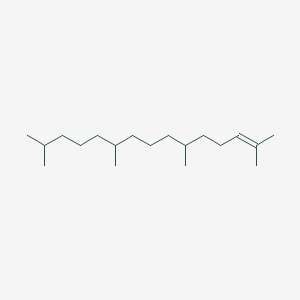

![N-[[cyclobutyl(phenyl)methylidene]amino]-2,4-dinitroaniline](/img/structure/B14739522.png)
![2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14739526.png)
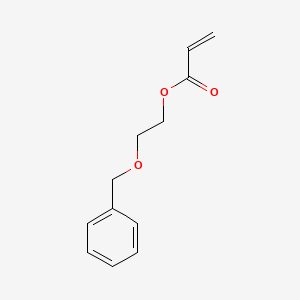
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739538.png)
![1-Chloro-3-[(4-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B14739541.png)
